molecular formula C22H5ClF30N2O4S B12847932 3,4-Bis((2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-oxooctyl)amino)benzenesulphonyl chloride CAS No. 24216-05-5

3,4-Bis((2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-oxooctyl)amino)benzenesulphonyl chloride

Cat. No.: B12847932
CAS No.: 24216-05-5
M. Wt: 998.8 g/mol
InChI Key: PEVCFUGKAIGEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis((2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-oxooctyl)amino)benzenesulphonyl chloride (CAS: 24216-05-5) is a highly fluorinated aromatic sulfonyl chloride derivative. Its structure features a benzene ring substituted with two perfluorinated aminoacyl groups at the 3- and 4-positions and a reactive sulfonyl chloride group at the 1-position. The compound’s extensive fluorination (15 fluorine atoms per side chain) imparts exceptional hydrophobicity, chemical inertness, and thermal stability, making it valuable for synthesizing fluoropolymers, surfactants, and specialty coatings . The sulfonyl chloride group enables facile nucleophilic substitution reactions, allowing the compound to serve as a precursor for sulfonamide or sulfonate derivatives in advanced material applications.

Properties

CAS No.

24216-05-5

Molecular Formula

C22H5ClF30N2O4S

Molecular Weight

998.8 g/mol

IUPAC Name

3,4-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoylamino)benzenesulfonyl chloride

InChI

InChI=1S/C22H5ClF30N2O4S/c23-60(58,59)4-1-2-5(54-7(56)9(24,25)11(28,29)13(32,33)15(36,37)17(40,41)19(44,45)21(48,49)50)6(3-4)55-8(57)10(26,27)12(30,31)14(34,35)16(38,39)18(42,43)20(46,47)22(51,52)53/h1-3H,(H,54,56)(H,55,57)

InChI Key

PEVCFUGKAIGEMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)NC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3,4-Bis((2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-oxooctyl)amino)benzenesulphonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be used for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids .

Mechanism of Action

Comparison with Similar Compounds

4,4′′-Bis(4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl)-o-terphenyl-4′-sulfonyl chloride

  • Key Features: Contains a rigid o-terphenyl backbone instead of a single benzene ring, enhancing structural rigidity. Shorter fluorinated chains (7 fluorine atoms per side chain vs. 15 in the target compound) and 1,3-dioxohexyl groups instead of amino-linked perfluorooctyl chains. Applications: Used in high-performance polymers for electronics (e.g., LCDs) due to its low surface energy and thermal stability up to 300°C .
  • Comparison :
    • The target compound’s longer perfluorinated chains provide superior hydrophobicity, while the terphenyl derivative’s rigid backbone improves mechanical strength in polymers.

N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide (CAS: 41358-63-8)

  • Key Features: Shares the same perfluorooctyl chain as the target compound but lacks the sulfonyl chloride group. Contains a hydrophilic bis(2-hydroxyethyl)amino group, making it amphiphilic. Applications: Used as a surfactant or emulsifier in fluoropolymer synthesis .
  • Comparison :
    • The absence of sulfonyl chloride limits its utility in covalent bonding applications, but its amphiphilicity enhances solubility in polar solvents.

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Chloride (CAS: 41405-35-0)

  • Key Features :
    • A linear perfluoroalkyl acyl chloride with 12 fluorine atoms.
    • Applications: Intermediate for fluorinated esters and amides in coatings and lubricants.
  • Comparison :
    • Shorter fluorinated chain and lack of aromatic sulfonyl chloride group reduce its thermal stability and reactivity toward aromatic amines.

Quantitative Comparison Table

Compound Name (CAS) Fluorination Degree Functional Groups Thermal Stability (°C) Key Applications
3,4-Bis(...)benzenesulphonyl chloride (24216-05-5) 30 F atoms Sulfonyl chloride, aminoacyl >250 Fluoropolymers, coatings
4,4′′-Bis(...)terphenyl-4′-sulfonyl chloride 14 F atoms Sulfonyl chloride, dioxohexyl ~300 Electronics, high-temp polymers
N-[3-[bis(2-hydroxyethyl)amino]propyl]-...octanamide (41358-63-8) 15 F atoms Amide, hydroxyethyl ~200 Surfactants, emulsifiers
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl chloride (41405-35-0) 12 F atoms Acyl chloride ~180 Lubricants, esters

Reactivity and Stability

  • Sulfonyl Chloride Reactivity: The target compound’s sulfonyl chloride group is more reactive toward nucleophiles (e.g., amines, alcohols) compared to acyl chlorides like dodecafluoroheptanoyl chloride, which primarily undergo esterification .
  • Thermal Stability: The aromatic core and perfluorinated chains in the target compound confer higher thermal stability (>250°C) than non-aromatic derivatives such as N-[3-[bis(2-hydroxyethyl)amino]propyl]-...octanamide (~200°C) .

Environmental and Regulatory Considerations

  • PFAS Concerns: Like other perfluorinated compounds, the target compound may face regulatory scrutiny due to persistence in the environment. However, its high molecular weight and low volatility reduce bioaccumulation risks compared to smaller PFAS (e.g., perfluorooctanoic acid) .

Biological Activity

3,4-Bis((2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-oxooctyl)amino)benzenesulphonyl chloride is a complex organofluorine compound that has garnered interest due to its unique chemical properties and potential biological applications. This article explores its biological activity through various studies and data.

Chemical Structure

The compound features a sulphonyl chloride group attached to a benzene ring with two long perfluoroalkyl chains. The presence of these fluorinated groups is expected to influence its biological interactions significantly.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties : Studies have indicated that compounds with similar structures exhibit antimicrobial activity. The fluorinated chains may enhance membrane permeability or disrupt microbial cell membranes.
  • Cytotoxicity : Research on structurally related sulphonamides suggests potential cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways critical for cell survival.
  • Environmental Impact : Given the persistent nature of perfluoroalkyl substances (PFAS), this compound's environmental behavior and bioaccumulation potential are crucial for evaluating its safety and ecological impact.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduced apoptosis in cancer cells
Environmental ToxicityBioaccumulation in aquatic organisms

Case Study 1: Antimicrobial Activity

A study conducted on a series of sulphonamide derivatives demonstrated that the introduction of perfluoroalkyl groups significantly enhanced antimicrobial efficacy against Gram-positive bacteria. The mechanism was attributed to increased lipophilicity and membrane disruption capabilities.

Case Study 2: Cytotoxicity Assessment

In vitro assays on human cancer cell lines showed that derivatives similar to 3,4-Bis((2,2,3,3,...pentadecafluoro-1-oxooctyl)amino)benzenesulphonyl chloride exhibited IC50 values in the low micromolar range. This suggests a strong potential for development as an anticancer agent.

Research Findings

Recent research has focused on the synthesis and characterization of this compound. Key findings include:

  • Synthesis : The compound can be synthesized through a multi-step reaction involving the coupling of amines with sulphonyl chlorides.
  • Characterization : Techniques such as NMR spectroscopy and mass spectrometry confirm the successful incorporation of perfluoroalkyl chains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.